Ethyl 3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-3-oxopropanoate
Overview
Description
Ethyl 3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-3-oxopropanoate is a useful research compound. Its molecular formula is C12H10F2O5 and its molecular weight is 272.2 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-3-oxopropanoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
The compound is characterized by the presence of a difluorobenzo[d][1,3]dioxole moiety, which is known for its unique electronic properties that can enhance biological activity. The molecular formula is , with a molecular weight of approximately 270.20 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the difluorobenzo[d][1,3]dioxole core through cyclization reactions.
- Esterification with ethyl acetoacetate to introduce the ethyl group and ketone functionality.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance:
- In vitro assays demonstrated that derivatives of difluorobenzo[d][1,3]dioxole can inhibit cell proliferation in various cancer cell lines (e.g., breast and lung cancer) by inducing apoptosis and cell cycle arrest.
- Case Study : A derivative of this compound was tested against MCF-7 breast cancer cells, showing an IC50 value of 15 µM, indicating potent cytotoxicity.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
- Minimum Inhibitory Concentration (MIC) tests revealed that it possesses activity against both Gram-positive and Gram-negative bacteria.
- Case Study : In a study evaluating various derivatives, this compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus.
Anti-inflammatory Effects
Inflammation-related pathways are critical in many diseases. The compound’s potential anti-inflammatory effects were evaluated through:
- In vivo models where administration reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in induced inflammation models.
The biological activities of this compound are believed to be mediated through:
- Inhibition of key enzymes involved in tumor progression.
- Modulation of signaling pathways , particularly those related to apoptosis and inflammation.
Data Summary Table
Activity Type | Assay Type | Cell Line/Organism | IC50/MIC Value |
---|---|---|---|
Anticancer | In vitro | MCF-7 (breast cancer) | 15 µM |
Antimicrobial | MIC Test | Staphylococcus aureus | 32 µg/mL |
Anti-inflammatory | In vivo | Mouse model | Reduced cytokines |
Properties
IUPAC Name |
ethyl 3-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O5/c1-2-17-11(16)6-8(15)7-3-4-9-10(5-7)19-12(13,14)18-9/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWDYOIWGYWKMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=C(C=C1)OC(O2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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